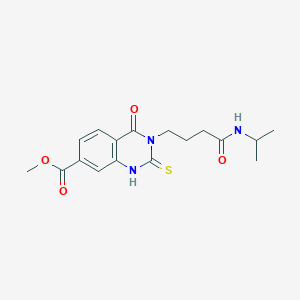
Methyl 3-(4-(isopropylamino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(4-(isopropylamino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 3-(4-(isopropylamino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS Number: 946307-02-4) is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, structure-activity relationships, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₃O₄S |
| Molecular Weight | 363.4 g/mol |
| CAS Number | 946307-02-4 |
Antibacterial Activity
Research indicates that derivatives of compounds similar to methyl 3-(4-(isopropylamino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline exhibit significant antibacterial activity. A study demonstrated that various tested compounds showed effective inhibition against both Gram-positive and Gram-negative bacteria. Notably, the most active compound had a Minimum Inhibitory Concentration (MIC) ranging from 0.004 to 0.03 mg/mL against Enterobacter cloacae and Escherichia coli .
Comparative Antibacterial Efficacy
The following table summarizes the MIC values of selected compounds against various bacterial strains:
| Compound | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| Compound 8 | E. cloacae | 0.004 |
| Compound 12 | E. coli | 0.004 |
| Compound 11 | Bacillus cereus | 0.008 |
| Compound 17 | Staphylococcus aureus | 0.008 |
This data indicates that the compound's derivatives are more potent than traditional antibiotics such as ampicillin and streptomycin .
Antifungal Activity
In addition to antibacterial properties, methyl 3-(4-(isopropylamino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline has shown promising antifungal activity. The MIC values for antifungal activity were reported in the range of 0.004 to 0.06 mg/mL across various fungal species . The most sensitive fungal strain was identified as Trichoderma viride, while Aspergillus fumigatus displayed higher resistance.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that modifications to the molecular structure can significantly influence its biological efficacy. For instance, the presence of specific functional groups such as the isopropylamino moiety appears to enhance antibacterial potency . Docking studies have been employed to elucidate binding affinities and mechanisms of action against bacterial targets.
Case Study: Antibacterial Efficacy Against MRSA
A study focused on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that certain derivatives of methyl 3-(4-(isopropylamino)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline exhibited significant antibacterial activity with MIC values lower than those of conventional antibiotics . This highlights the potential for developing new treatments for resistant bacterial strains.
Case Study: Antifungal Activity
In another investigation, a series of derivatives were tested for their antifungal properties against clinical isolates of Candida species. The results indicated that some derivatives had excellent antifungal activity with MIC values comparable to established antifungals .
Propiedades
IUPAC Name |
methyl 4-oxo-3-[4-oxo-4-(propan-2-ylamino)butyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-10(2)18-14(21)5-4-8-20-15(22)12-7-6-11(16(23)24-3)9-13(12)19-17(20)25/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,21)(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDFYJAEORVVQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













